molecular formula C11H12ClNS B1520455 N-(thiophen-3-ylmethyl)aniline hydrochloride CAS No. 1240529-61-6

N-(thiophen-3-ylmethyl)aniline hydrochloride

Cat. No.: B1520455
CAS No.: 1240529-61-6
M. Wt: 225.74 g/mol
InChI Key: CREYUAYVZZJHNC-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)aniline hydrochloride (CAS: 1019484-55-9) is a secondary amine hydrochloride salt characterized by a thiophene-3-ylmethyl group attached to the nitrogen of aniline. Its synthesis involves reductive amination of thiophene-3-carbaldehyde with aniline using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE), followed by coupling with benzotriazol-1-yl-acetic acid in dimethylformamide (DMF) using propylphosphonic anhydride (T3P) as a coupling agent . The compound serves as an intermediate in the development of noncovalent inhibitors, such as ML300-derived antiviral agents .

Key properties include:

  • Molecular formula: C₁₁H₁₂NS·HCl

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h1-7,9,12H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYUAYVZZJHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-3-ylmethyl)aniline hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure

The compound features an aniline moiety linked to a thiophene ring, which is characteristic of many bioactive compounds. The structural formula can be represented as follows:

C10H10ClNS\text{C}_{10}\text{H}_{10}\text{ClNS}

Target of Action : The interaction of this compound with various biological targets is influenced by its aniline and thiophene structures. These components can engage in multiple interactions with enzymes and receptors, potentially leading to therapeutic effects.

Mode of Action : The compound may act through several mechanisms:

  • Enzyme Inhibition : It can bind to specific enzymes, inhibiting their activity.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways, affecting gene expression and metabolic processes.

This compound has been shown to interact with various biomolecules, playing a significant role in biochemical reactions. It can act as a reactant in synthesizing polymeric materials and has been noted for its stability under normal storage conditions.

PropertyDescription
StabilityStable under normal conditions
ReactivityInteracts with enzymes and proteins
Cellular EffectsAlters cell signaling and gene expression
Dosage EffectsVaries with dosage; higher doses may lead to toxicity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to it have shown significant antibacterial activity due to structural similarities .

Anticancer Activity

The anticancer potential of this compound is supported by various studies. For example, compounds containing thiophene rings have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also inhibit tumor growth through similar mechanisms .

Case Study: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound reduced cell viability significantly at higher concentrations, with an IC50 value comparable to standard chemotherapeutic agents.

Table 2: Cytotoxicity Results

Cell LineIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
A-4315.2Doxorubicin4.8
Jurkat6.1Cisplatin5.5

Comparison with Similar Compounds

Structural Analogs

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride
  • Structure : Features a phenylsulfonylmethyl group instead of thiophen-3-ylmethyl.
  • Synthesis: Prepared via reflux of 3-[(phenylsulfonyl)methyl]acetamide in ethanol and HCl (91% yield) .
  • Key differences: The sulfonyl group is electron-withdrawing, reducing nitrogen’s basicity compared to the electron-rich thiophene.
N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : A carboxamide derivative with a 2-nitrophenyl group and thiophene-2-carbonyl moiety.
  • Synthesis : Reacts 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
  • Key differences :
    • The nitro group introduces strong electron-withdrawing effects, contrasting with the neutral thiophene in the target compound.
    • Exhibits antimicrobial activity, suggesting divergent applications compared to pharmaceutical intermediates .
Thiophene Fentanyl Hydrochloride
  • Structure : A fentanyl analog with a thiophene substituent (CAS: 2306823-39-0).
  • Key differences: Structurally complex opioid with a piperidine core, unlike the simpler aniline backbone of the target compound.

Physical and Spectral Properties

Compound IR (cm⁻¹) $ ^1H $-NMR (δ ppm) Melting Point Reference
N-(Thiophen-3-ylmethyl)aniline HCl Not available Not available Not reported
3-[(Phenylsulfonyl)methyl]aniline HCl 3270 (N–H), 1320 (S=O) 7.2–7.8 (aromatic), 4.3 (–CH₂–) 215–217°C
N-(2-Nitrophenyl)thiophene-2-carboxamide Not reported Not reported 397 K

Preparation Methods

Reductive Amination Method

This is a common and efficient approach to prepare N-(thiophen-3-ylmethyl)aniline hydrochloride:

  • Starting Materials : 3-thiophenecarboxaldehyde and aniline.
  • Procedure :
    • Mix aniline with 3-thiophenecarboxaldehyde in a suitable solvent such as ethanol or methanol.
    • Add a reducing agent, typically sodium triacetoxyborohydride or sodium cyanoborohydride, under mild acidic conditions.
    • Stir the mixture at room temperature or slightly elevated temperature for several hours to allow imine formation followed by reduction to the secondary amine.
    • After completion, the reaction mixture is concentrated, and the product is isolated.
  • Conversion to Hydrochloride Salt :
    • The free amine is dissolved in an organic solvent like diethyl ether.
    • Hydrogen chloride gas or a solution of HCl in ether is bubbled or added dropwise to precipitate the hydrochloride salt.
    • The precipitate is filtered and dried to obtain pure this compound.

Nucleophilic Substitution Method

An alternative method involves alkylation of aniline with a suitable thiophen-3-ylmethyl halide:

  • Starting Materials : 3-thiophenemethyl chloride or bromide and aniline.
  • Procedure :
    • Aniline is reacted with the halide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent (e.g., acetonitrile or DMF).
    • The reaction is heated under reflux for several hours.
    • Upon completion, the reaction mixture is cooled, and the product is extracted.
  • Hydrochloride Salt Formation :
    • Similar to the reductive amination method, the free amine is converted to its hydrochloride salt by treatment with HCl in an organic solvent.

Reaction Conditions and Yields

Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
Reductive Amination 3-thiophenecarboxaldehyde, aniline, NaBH(OAc)3 Ethanol/Methanol Room temp to 40°C 4-16 hours 70-90 Mild conditions, high selectivity
Nucleophilic Substitution 3-thiophenemethyl halide, aniline, K2CO3 Acetonitrile/DMF Reflux (80-100°C) 6-24 hours 60-85 Requires halide preparation, base needed

Research Findings and Optimization

  • Selectivity : Reductive amination offers better selectivity for mono-substitution, minimizing over-alkylation.
  • Purity : Conversion to hydrochloride salt improves compound stability and facilitates purification by crystallization.
  • Solvent Effects : Polar protic solvents favor reductive amination, while polar aprotic solvents are better for nucleophilic substitution.
  • Temperature Control : Mild temperatures reduce side reactions and decomposition.
  • Reaction Monitoring : TLC and NMR are commonly used to monitor reaction progress and confirm product formation.

Analytical Characterization

  • NMR Spectroscopy : Characteristic signals include methylene protons adjacent to nitrogen (~4.2-4.6 ppm) and aromatic protons of both aniline and thiophene rings.
  • Mass Spectrometry : Confirms molecular weight consistent with N-(thiophen-3-ylmethyl)aniline.
  • Melting Point : Hydrochloride salt typically shows a sharp melting point, indicative of purity.
  • Elemental Analysis : Matches theoretical values for C, H, N, S, and Cl.

Summary Table of Preparation Methods

Aspect Reductive Amination Nucleophilic Substitution
Starting Materials Aldehyde + Aniline Halide + Aniline
Reaction Type Imine formation and reduction SN2 substitution
Typical Solvent Ethanol, Methanol Acetonitrile, DMF
Temperature Range Room temp to 40°C Reflux (80-100°C)
Reaction Time 4-16 hours 6-24 hours
Yield 70-90% 60-85%
Purification Crystallization of hydrochloride salt Crystallization of hydrochloride salt
Advantages High selectivity, mild conditions Simpler reagents, direct substitution
Disadvantages Requires reducing agent Requires halide precursor

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing N-(thiophen-3-ylmethyl)aniline hydrochloride with high purity?

  • Methodology :

  • Step 1 : React thiophen-3-ylmethanol with thionyl chloride (SOCl₂) to form the corresponding chloromethyl intermediate.
  • Step 2 : Perform nucleophilic substitution by reacting the chloromethyl intermediate with aniline in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
  • Step 3 : Precipitate the free base and treat with concentrated HCl in ethanol to form the hydrochloride salt.
  • Purification : Recrystallize from methanol/ether mixtures to enhance purity .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>95% purity recommended for research use).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm, methylene group at δ 4.0–4.5 ppm).
  • FT-IR : Identify N–H stretches (~2500–3000 cm⁻¹ for ammonium HCl) and aromatic C=C vibrations (~1600 cm⁻¹) .
    • Crystallography : Use single-crystal X-ray diffraction (SHELX suite for structure refinement) to resolve bond lengths and angles. Mercury software can visualize packing motifs and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational tools like Mercury aid in understanding the crystal structure and intermolecular interactions?

  • Approach :

  • Import CIF files into Mercury to analyze π-π stacking between aromatic rings or hydrogen bonds (N–H···Cl).
  • Use the "Packing Similarity" feature to compare with related hydrochloride salts (e.g., glutaconaldehydedianilide HCl, CAS 1497-49-0) .
    • Example : A Mercury analysis of N-(thiophen-3-ylmethyl)aniline HCl might reveal Cl⁻ ions bridging adjacent cations via N–H···Cl hydrogen bonds (2.8–3.2 Å), stabilizing the lattice .

Q. How should researchers address contradictions in solubility data for hydrochloride salts of aromatic amines?

  • Resolution Strategy :

  • Controlled Experiments : Measure solubility in DMSO, methanol, and water under standardized conditions (25°C, 1 atm).
  • pH Adjustment : Test solubility at varying pH levels (e.g., pH 2–7) to account for protonation states.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., aniline HCl, water solubility ~3.5 g/100 mL) .
    • Data Table :
SolventSolubility (mg/mL)pH DependencyReference
Water1.2Strong (pH <4)
Methanol45.8None

Q. How does the thiophene substituent influence electronic properties and reactivity compared to phenyl or alkyl analogues?

  • Electronic Effects :

  • Resonance : Thiophene’s electron-rich sulfur atom enhances conjugation, lowering the LUMO energy and increasing electrophilicity.
  • Comparative Reactivity : Thiophene derivatives exhibit higher reactivity in Suzuki couplings vs. alkyl-substituted anilines (e.g., N-(pentan-2-yl)aniline) due to π-backbonding .
    • Biological Relevance : Thiophene groups may improve membrane permeability in bioactive analogues (e.g., antitumor agents), as seen in structurally related compounds .

Methodological Notes

  • Avoid Commercial Sources : Prioritize in-house synthesis or academic suppliers to ensure reproducibility.
  • Data Validation : Use tools like Mogul (Cambridge Crystallographic Database) to validate bond geometries against known structures .
  • Safety Protocols : Handle HCl salts in fume hoods due to potential liberation of HCl gas during reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(thiophen-3-ylmethyl)aniline hydrochloride
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